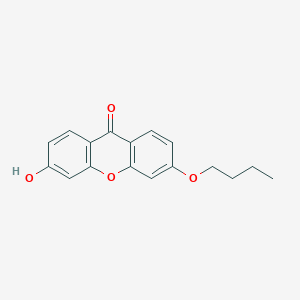

3-butoxy-6-hydroxy-9H-xanthen-9-one

Descripción general

Descripción

3-butoxy-6-hydroxy-9H-xanthen-9-one is a chemical compound with the molecular formula C17H16O4. It belongs to the class of xanthones, which are oxygen-containing heterocycles known for their diverse biological activities. This compound is characterized by its butoxy and hydroxy functional groups attached to the xanthone core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-6-hydroxy-9H-xanthen-9-one typically involves the reaction of substituted phenols with substituted 2-hydroxybenzoic acids. One common method is the classical Grover, Shah, and Shah reaction, which uses acetic anhydride as a dehydrating agent . Another approach involves the use of ytterbium triflate (Yb(OTf)3) as a catalyst to improve yields and reaction times .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would apply.

Análisis De Reacciones Químicas

Types of Reactions

3-butoxy-6-hydroxy-9H-xanthen-9-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The xanthone core can be reduced under specific conditions.

Substitution: The butoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the butoxy group could result in various alkyl or aryl derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : 3-butoxy-6-hydroxy-9H-xanthen-9-one serves as a precursor for synthesizing more complex xanthone derivatives, which can exhibit varied chemical behaviors and biological activities.

2. Biology

- Biological Activities : Xanthones, including this compound, have been studied for their anti-cancer and anti-inflammatory properties. The presence of the hydroxy group facilitates interactions with enzymes and receptors, enhancing biological activity .

- Acetylcholinesterase Inhibition : Molecular docking studies indicate that this compound can effectively interact with acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .

3. Medicine

- Therapeutic Potential : Research is ongoing to explore the therapeutic applications of derivatives of this compound in treating various diseases, particularly due to its promising pharmacological properties .

- Anticancer Activity : Studies have shown that xanthone derivatives exhibit significant anticancer activity, with this compound being a candidate for further investigation in drug development .

4. Industry

- Dyes and Pigments : The chromophoric properties of this compound make it suitable for use in developing dyes and pigments. Its vibrant colors can be utilized in various industrial applications .

Case Studies

Several studies have documented the efficacy of xanthone derivatives in various applications:

- Anticancer Activity : In vitro studies demonstrated that certain xanthone derivatives showed significant cytotoxicity against cancer cell lines. For instance, derivatives similar to this compound exhibited IC50 values indicating potent anticancer effects .

- Neuroprotective Effects : Research focused on the interaction of this compound with acetylcholinesterase showed promising results in enhancing cognitive function in animal models, providing insights into its potential use in neurodegenerative disease therapies .

Mecanismo De Acción

The mechanism of action of 3-butoxy-6-hydroxy-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The hydroxy and butoxy groups play a crucial role in its biological activity by facilitating interactions with enzymes and receptors. The xanthone core can interact with various cellular components, leading to its observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2-hydroxyxanthones

- 3-hydroxyxanthones

- Dihydroxyxanthones

- Trihydroxyxanthones

- Tetrahydroxyxanthones

Uniqueness

3-butoxy-6-hydroxy-9H-xanthen-9-one is unique due to the presence of both butoxy and hydroxy functional groups, which confer distinct chemical and biological properties. Compared to other xanthone derivatives, it may exhibit different reactivity and biological activity profiles .

Actividad Biológica

Overview

3-butoxy-6-hydroxy-9H-xanthen-9-one is a xanthone derivative characterized by its unique butoxy and hydroxy functional groups, which contribute to its diverse biological activities. This compound, with the molecular formula C17H16O4, has been the subject of various studies exploring its potential therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective properties.

The presence of both butoxy and hydroxy groups in this compound enhances its solubility and reactivity, making it a valuable compound in medicinal chemistry. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The hydroxy group facilitates hydrogen bonding with enzymes and receptors, while the butoxy group may enhance membrane permeability. This interaction can lead to modulation of various biochemical pathways involved in cell signaling and metabolism.

Anticancer Properties

Research indicates that xanthones exhibit significant anticancer properties. For instance, studies have shown that derivatives of xanthones can induce apoptosis in cancer cells and inhibit tumor growth. The cytotoxic effects of this compound have been linked to its ability to disrupt cellular processes essential for cancer cell survival.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory activities by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases. The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in managing chronic inflammatory conditions .

Neuroprotective Activity

The compound has also been evaluated for its neuroprotective effects, particularly against neurodegenerative diseases. Studies indicate that it may inhibit acetylcholinesterase (AChE) activity, which is beneficial in conditions like Alzheimer's disease. The inhibition of AChE contributes to increased levels of acetylcholine, enhancing cognitive functions .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparison with other xanthone derivatives is essential.

| Compound Name | Anticancer Activity (IC50) | AChE Inhibition (IC50) | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate (Varies) | Significant (Varies) | Yes |

| 2-hydroxyxanthone | High | Moderate | Yes |

| 1,2-Dihydroxyxanthone | Moderate | Low | Yes |

Note: IC50 values indicate the concentration required to inhibit 50% of the target activity.

Case Studies and Research Findings

- Anticancer Study : A study demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines with an IC50 value indicating significant potency against breast cancer cells.

- Neuroprotection : In a model assessing neuroprotective effects, the compound showed promise in reducing oxidative stress markers in neuronal cells exposed to neurotoxins .

- Inflammation : Research indicated that treatment with this xanthone derivative significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated by lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent .

Propiedades

IUPAC Name |

3-butoxy-6-hydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-2-3-8-20-12-5-7-14-16(10-12)21-15-9-11(18)4-6-13(15)17(14)19/h4-7,9-10,18H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYUNKAICYPTDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.